molecular formula C15H11Cl2N5O3S B10935265 5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10935265
M. Wt: 412.2 g/mol
InChI Key: NHZSTGFUOMYGSD-FBCYGCLPSA-N
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Description

The compound 5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic molecule that features a unique combination of functional groups, including a triazole ring, a thiazine ring, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multiple steps, starting with the preparation of the triazole and thiazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The final step involves the coupling of the triazole and thiazine intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidoyl group can be reduced to an amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the imidoyl group would produce an amine derivative.

Scientific Research Applications

5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazine rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl alcohol: A simpler compound with similar dichlorobenzyl functionality.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Thiazine derivatives: Compounds with similar thiazine rings but different functional groups.

Uniqueness

5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H11Cl2N5O3S

Molecular Weight

412.2 g/mol

IUPAC Name

5-[(E)-N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C15H11Cl2N5O3S/c1-7(11-12(23)20-15(25)26-13(11)24)19-14-18-6-22(21-14)5-8-2-3-9(16)10(17)4-8/h2-4,6,24H,5H2,1H3,(H,20,23,25)/b19-7+

InChI Key

NHZSTGFUOMYGSD-FBCYGCLPSA-N

Isomeric SMILES

C/C(=N\C1=NN(C=N1)CC2=CC(=C(C=C2)Cl)Cl)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC(=NC1=NN(C=N1)CC2=CC(=C(C=C2)Cl)Cl)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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